molecular formula C13H20N2O2 B1149863 M4-NITRODIENAMINE

M4-NITRODIENAMINE

Cat. No.: B1149863
M. Wt: 236 Da.
Attention: For research use only. Not for human or veterinary use.
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Description

M4-NITRODIENAMINE (hypothetical nomenclature) is a nitro-substituted aromatic amine characterized by a conjugated dienamine backbone. Based on comparable compounds, this compound likely features a nitro (-NO₂) group and amine (-NH₂) substituents on an aromatic ring, influencing its electronic properties, solubility, and reactivity. Such compounds are often utilized in fluorescence-based assays, polymer synthesis, or as intermediates in organic reactions .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236 Da.

Purity

95% (TLC, NMR, IR).

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Molecular Properties of Selected Nitroaromatic Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
This compound* C₆H₇N₃O₂ 153.14 Not Available Nitro, amine, conjugated diene
4-Nitro-m-phenylenediamine C₆H₇N₃O₂ 153.14 5131-58-8 Nitro, two amine groups
4-Nitrophenol C₆H₅NO₃ 139.11 100-02-7 Nitro, phenol
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O 226.27 20002-23-7 Nitroso, benzyl groups
4-Nitrosomethylaminopyridine C₆H₇N₃O 137.14 16219-99-1 Nitroso, pyridine ring

*Hypothetical data inferred from analogs.

Key Observations :

  • Functional Groups: this compound’s conjugated dienamine structure distinguishes it from simpler nitroaromatics like 4-Nitrophenol (phenolic group) and nitrosamines like N-Nitrosodibenzylamine-d4 (nitroso group) .
  • Molecular Weight: Compounds with nitro-amine configurations (e.g., 4-Nitro-m-phenylenediamine) share similar molecular weights (~153 g/mol), suggesting comparable solubility in polar solvents like methanol or acetonitrile .

Key Observations :

  • Biological Research : this compound and 4-Nitro-m-phenylenediamine share applications in fluorescence-based cellular imaging, though the latter is explicitly restricted to research use due to unvalidated medical safety .
  • Environmental and Industrial Use: 4-Nitrophenol and nitrobenzene derivatives are critical in EPA Method 8330 for detecting explosives, highlighting their role in environmental monitoring .

Table 3: Hazard Classification and Precautions

Compound Name Hazard Profile Precautions
This compound* Unknown toxicity; potential nitrosamine risks Avoid inhalation/contact
4-Nitro-m-phenylenediamine Not for medical use; research-only Use PPE; avoid exposure
4-Nitrophenol Toxic; regulated under CLP/GHS Handle in fume hood; dispose as hazardous
N-Nitrosodibenzylamine-d4 Unclassified hazards; limited toxicology data Follow GHS/CLP guidelines
4-Nitrosomethylaminopyridine Suspected carcinogen (nitrosamine class) Strict containment; avoid ingestion

Key Observations :

  • Nitrosamine Risks: Compounds like 4-Nitrosomethylaminopyridine and hypothetical this compound may pose carcinogenic risks due to nitroso/nitro groups, warranting stringent handling .
  • Regulatory Gaps : N-Nitrosodibenzylamine-d4 lacks comprehensive toxicological data despite its use in analytical standards, reflecting broader challenges in hazard assessment .

Research and Theoretical Insights

Recent studies on nitroaromatic compounds emphasize the role of quantum chemical methods in predicting electronic properties. For example, N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile exhibits distinct charge transfer regions and dipole moments, which could mirror this compound’s behavior in optoelectronic applications . Such theoretical models are critical for designing safer, high-performance nitroaromatic derivatives.

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